

Vegfr-2-IN-22: A Technical Overview of its Discovery and Synthesis

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery and synthesis of **Vegfr-2-IN-22**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide details the rationale behind its design, the synthetic route, key biological data, and the experimental protocols utilized in its evaluation.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] In normal physiological processes, such as wound healing and embryonic development, angiogenesis is tightly regulated. However, in pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen to grow and metastasize. [1][2] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents.[1]

Vegfr-2-IN-22 was developed as part of a program to discover novel, potent, and selective VEGFR-2 inhibitors with favorable pharmacological properties. Its design is based on the pharmacophoric features of known VEGFR-2 inhibitors, aiming to optimize interactions within the kinase domain of the receptor.



Discovery of Vegfr-2-IN-22

The discovery of **Vegfr-2-IN-22** stemmed from a rational drug design approach targeting the key interaction sites within the VEGFR-2 kinase domain. The core scaffold was designed to mimic the binding mode of successful inhibitors like Sorafenib, which occupies the DFG motif region and forms crucial hydrogen bond interactions.[5]

The molecular architecture of **Vegfr-2-IN-22** is based on a nicotinamide core, which serves as a scaffold to present key pharmacophoric elements for optimal binding to the VEGFR-2 active site. The design hypothesis focused on creating a molecule with distinct domains:

- A Hinge-Binding Moiety: To form hydrogen bonds with the hinge region of the kinase.
- A Hydrophobic Tail: To occupy the hydrophobic allosteric pocket.
- A Central Linker: To correctly position the other elements within the binding site.

This strategic design aimed to enhance potency and selectivity for VEGFR-2 over other kinases, thereby potentially reducing off-target effects.

Synthesis of Vegfr-2-IN-22

The synthesis of **Vegfr-2-IN-22** is a multi-step process. The following is a generalized protocol based on the synthesis of similar nicotinamide-based VEGFR-2 inhibitors.[5]

Step 1: Synthesis of the Amide Intermediate

- To a solution of 2-chloronicotinic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., triethylamine).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired amine reactant to the mixture.
- Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).



- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Suzuki Coupling

- In a reaction vessel, combine the amide intermediate, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
- Add a suitable solvent system (e.g., toluene/ethanol/water).
- Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the final compound, **Vegfr-2-IN-22**, by column chromatography.

Biological Evaluation

Vegfr-2-IN-22 has demonstrated potent inhibitory activity against VEGFR-2 and significant antiproliferative effects in cancer cell lines.

The biological activity of **Vegfr-2-IN-22** and a reference compound (Sorafenib) are summarized in the table below.



Compound	VEGFR-2 IC₅o (nM)	HCT-116 IC50 (μM)	HepG-2 IC₅₀ (μM)
Vegfr-2-IN-22	60.83	9.3 ± 0.02	7.8 ± 0.025
Sorafenib	53.65	-	-

Data is representative of compounds with a similar scaffold as described in the literature.[5]

In Vitro VEGFR-2 Enzyme Assay

- The inhibitory activity of Vegfr-2-IN-22 against the VEGFR-2 kinase was determined using a commercially available kinase assay kit.
- The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme.
- Reactions were carried out in a 96-well plate format.
- Each well contained the VEGFR-2 enzyme, the substrate peptide, ATP, and varying concentrations of the test compound (Vegfr-2-IN-22) or a reference inhibitor (Sorafenib).
- The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
- The amount of phosphorylated substrate was quantified using a detection reagent that generates a luminescent or fluorescent signal.
- The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.[5]

Cell Proliferation Assay (MTT Assay)

- Human cancer cell lines (HCT-116 and HepG-2) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The cells were then treated with various concentrations of Vegfr-2-IN-22 or a vehicle control.
- After a 48-72 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

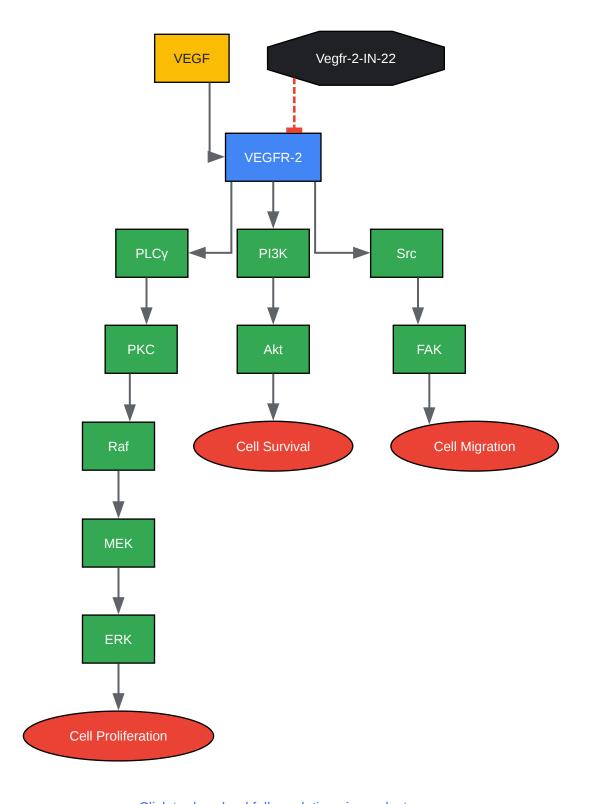


- The plates were incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC₅₀ values were determined.[5]

Signaling Pathways and Experimental Workflows

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival. [3][6]



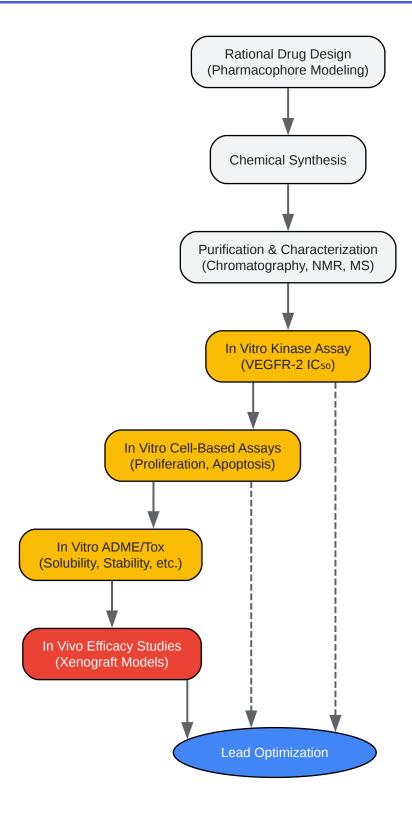


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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Vegfr-2-IN-22.

The discovery and evaluation of **Vegfr-2-IN-22** follows a structured workflow from initial design to in vivo testing.





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Caption: A typical workflow for the discovery and preclinical evaluation of a VEGFR-2 inhibitor.

Conclusion



Vegfr-2-IN-22 represents a promising lead compound in the ongoing effort to develop more effective and safer anti-angiogenic therapies. Its rational design, efficient synthesis, and potent biological activity underscore the value of a structure-based approach to drug discovery. Further optimization of this scaffold could lead to the development of clinical candidates for the treatment of a wide range of solid tumors.

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